- Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents, Journal of Organic Chemistry, 2022, 87(18), 12352-12369
Cas no 90562-10-0 (1-Bromo-4-(3-bromopropyl)benzene)
90562-10-0 structure
Product Name:1-Bromo-4-(3-bromopropyl)benzene
Numéro CAS:90562-10-0
Le MF:C9H10Br2
Mégawatts:277.983701229095
MDL:MFCD09744416
CID:1952472
PubChem ID:15153578
Update Time:2024-10-26
1-Bromo-4-(3-bromopropyl)benzene Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Bromo-4-(3-bromopropyl)benzene
- 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole
- 9-(4-bromophenyl)-3,6-di-tert-butylcarbazole
- 1-bromo-4-(3-bromo-propyl)-benzene
- SureCN4369118
- 1-bromo-3-(4-bromophenyl)propane
- 3,6-di-tert-butyl-9-(4-bromophenyl)-9H-carbazole
- 1-bromo-4-(3,6-di-tert-butylcarbazol-9-yl)benzene
- 3-(4-bromophenyl)propyl bromide
- 3-(4-bromophenyl)-propyl bromide
- N-(4-bromophenyl)-3,6-di-tert-butylcarbazole
- bromo-4-(3-bromopropyl)benzene
- 9-(4-bromo-phenyl)-3,6-di-tert-butyl-9H-carbazole
- CTK1J0402
- 4-bromo-1-(3-bromopropyl)benzene
- 9-(4-bromo-phenyl)3,6-di-tert-butyl-9H-carbazole
- 9H-Carbazole, 9-(4-bromophenyl)-3,6-bis(1,1-dimethylethyl)-
- HUOADVRCIRXGBF-UHFFFAOYSA-N
- AM87403
- Benzene, 1-bromo-4-(3-bromopropyl)-
- AK544095
- Y4633
- 1-Bromo-4-(3-bromopropyl)benzene (ACI)
- 3-(p-Bromophenyl)propyl bromide
- 4-(3-Bromopropyl)bromobenzene
- CS-0158402
- AKOS011898140
- EN300-674472
- DS-19285
- AB91719
- SCHEMBL80599
- J-504432
- MFCD09744416
- 90562-10-0
-
- MDL: MFCD09744416
- Piscine à noyau: 1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
- La clé Inchi: HUOADVRCIRXGBF-UHFFFAOYSA-N
- Sourire: BrC1C=CC(CCCBr)=CC=1
Propriétés calculées
- Qualité précise: 277.91288g/mol
- Masse isotopique unique: 275.91493g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 95.7
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 0
- Le xlogp3: 4
1-Bromo-4-(3-bromopropyl)benzene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT652-100mg |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 95% | 100mg |
407CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT652-250mg |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 95% | 250mg |
980CNY | 2021-05-07 | |
| Alichem | A013024578-250mg |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013024578-500mg |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A013024578-1g |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 97% | 1g |
$1534.70 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT652-50mg |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 95% | 50mg |
245.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT652-200mg |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 95% | 200mg |
613.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KT652-1g |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 95% | 1g |
2148.0CNY | 2021-07-14 | |
| Apollo Scientific | OR452135-500mg |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 97% | 500mg |
£180.00 | 2023-09-02 | |
| Apollo Scientific | OR452135-1g |
1-Bromo-4-(3-bromopropyl)benzene |
90562-10-0 | 97% | 1g |
£118.00 | 2025-02-20 |
1-Bromo-4-(3-bromopropyl)benzene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Methanesulfonyl chloride ; 1 h, rt
1.3 Reagents: Methylmagnesium bromide Solvents: Diethyl ether , Toluene ; rt; 1 h, rt
1.4 Reagents: Methanol ; rt
1.2 Reagents: Methanesulfonyl chloride ; 1 h, rt
1.3 Reagents: Methylmagnesium bromide Solvents: Diethyl ether , Toluene ; rt; 1 h, rt
1.4 Reagents: Methanol ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 18 h, rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Reagents: Water ; rt
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 18 h, rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
Référence
- Chemical modification-mediated optimisation of bronchodilatory activity of mepenzolate, a muscarinic receptor antagonist with anti-inflammatory activity, Bioorganic & Medicinal Chemistry, 2019, 27(15), 3339-3346
Méthode de production 3
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, rt
Référence
- Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801): A Topically Administered Therapeutic Candidate in Clinical Trials for the Treatment of Age-Related Macular Degeneration, Journal of Medicinal Chemistry, 2008, 51(6), 1546-1559
Méthode de production 4
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt
Référence
- Syntheses and evaluation of a homologous series of aza-vesamicol as improved radioiodine-labeled probes for sigma-1 receptor imaging, Bioorganic & Medicinal Chemistry, 2019, 27(10), 1990-1996
Méthode de production 5
Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ; heated
Référence
- Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a series of 4-substituted phenyl alkyl triazole-based compounds as potential inhibitors of 17α-hydroxylase/17,20-lyase (P45017α), Letters in Drug Design & Discovery, 2007, 4(7), 479-483
Méthode de production 6
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane ; 60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Méthode de production 7
Conditions de réaction
1.1 Reagents: tert-Butanol , Boron tribromide Solvents: Dichloromethane ; 25 h, 22 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Référence
- Boron tribromide as a reagent for anti-Markovnikov addition of HBr to cyclopropanes, Chemical Science, 2020, 11(35), 9426-9433
Méthode de production 8
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, 0 °C; 8 h, rt
Référence
- Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides, Organic Letters, 2010, 12(24), 5783-5785
Méthode de production 9
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 3 h, 25 °C
Référence
- Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3-H Amination under Visible Light, ACS Catalysis, 2017, 7(6), 4122-4125
Méthode de production 10
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride
1.2 Reagents: Carbon tetrabromide , Triphenylphosphine
1.2 Reagents: Carbon tetrabromide , Triphenylphosphine
Référence
- 4-Alkyloxyimino Derivatives of Uridine-5'-triphosphate: Distal Modification of Potent Agonists as a Strategy for Molecular Probes of P2Y2, P2Y4, and P2Y6 Receptors, Journal of Medicinal Chemistry, 2014, 57(9), 3874-3883
Méthode de production 11
Conditions de réaction
1.1 Reagents: Ethanol , Hydrogen ion ; reflux
1.2 Reagents: Hydrogen Catalysts: Palladium
1.3 Reagents: Oxygen Solvents: Tetrahydrofuran ; reflux
1.4 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; reflux
1.2 Reagents: Hydrogen Catalysts: Palladium
1.3 Reagents: Oxygen Solvents: Tetrahydrofuran ; reflux
1.4 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; reflux
Référence
- Synthesis, biochemical evaluation of a range of potent 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17α-Hydroxylase/17,20-Lyase (P45017α), Journal of Steroid Biochemistry and Molecular Biology, 2008, 110(1-2), 18-29
Méthode de production 12
Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ; reflux
Référence
- Synthesis, biochemical evaluation and rationalization of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P45017α), Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4752-4756
1-Bromo-4-(3-bromopropyl)benzene Raw materials
- 3-(4-Bromophenyl)propan-1-ol
- 1-bromo-4-cyclopropyl-benzene
- 3-(4-bromophenyl)propanoic acid
- 4-Bromocinnamic acid
- Ethyl 3-(4-bromophenyl)propanoate
1-Bromo-4-(3-bromopropyl)benzene Preparation Products
1-Bromo-4-(3-bromopropyl)benzene Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:90562-10-0)1-Bromo-4-(3-bromopropyl)benzene
Numéro de commande:A930303
État des stocks:in Stock
Quantité:5g/10g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 15:00
Prix ($):354.0/706.0
Courriel:sales@amadischem.com
1-Bromo-4-(3-bromopropyl)benzene Littérature connexe
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90562-10-0)1-Bromo-4-(3-bromopropyl)benzene
Pureté:99%/99%
Quantité:5g/10g
Prix ($):354.0/706.0